molecular formula C8H9NOS B080903 Carbamothioic acid, methyl-, S-phenyl ester CAS No. 13509-39-2

Carbamothioic acid, methyl-, S-phenyl ester

Cat. No. B080903
CAS RN: 13509-39-2
M. Wt: 167.23 g/mol
InChI Key: NPQONXIVTPCTNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamothioic acid, methyl-, S-phenyl ester, also known as methyl phenyl carbamate, is an organic compound with the chemical formula C8H9NO2S. It is a colorless to pale yellow liquid that is used in various scientific research applications.

Mechanism Of Action

The mechanism of action of carbamothioic acid, Carbamothioic acid, methyl-, S-phenyl ester-, S-phenyl ester is not well understood. However, it is believed to work by inhibiting certain enzymes or proteins in the body. This inhibition can lead to various biochemical and physiological effects.

Biochemical And Physiological Effects

Carbamothioic acid, Carbamothioic acid, methyl-, S-phenyl ester-, S-phenyl ester has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can help protect cells from damage. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, carbamothioic acid, Carbamothioic acid, methyl-, S-phenyl ester-, S-phenyl ester has been studied for its potential use in the treatment of certain diseases such as cancer and Alzheimer's disease.

Advantages And Limitations For Lab Experiments

Carbamothioic acid, Carbamothioic acid, methyl-, S-phenyl ester-, S-phenyl ester has several advantages for lab experiments. It is a relatively simple compound to synthesize and purify. Additionally, it is stable under various conditions and can be stored for extended periods. However, it also has some limitations. It is toxic and can be hazardous to handle. Additionally, it has limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of carbamothioic acid, Carbamothioic acid, methyl-, S-phenyl ester-, S-phenyl ester. One potential direction is to further investigate its potential use in the treatment of certain diseases such as cancer and Alzheimer's disease. Another direction is to investigate its potential use as a carbamate protecting group in organic synthesis. Additionally, further research could be done to better understand its mechanism of action and its biochemical and physiological effects.
Conclusion:
In conclusion, carbamothioic acid, Carbamothioic acid, methyl-, S-phenyl ester-, S-phenyl ester is an organic compound with various scientific research applications. It is commonly used as a carbamate protecting group in organic synthesis and has been studied for its potential use in the treatment of certain diseases such as cancer and Alzheimer's disease. While it has several advantages for lab experiments, it also has some limitations. Further research is needed to better understand its mechanism of action and its potential uses in scientific research.

Synthesis Methods

The synthesis of carbamothioic acid, Carbamothioic acid, methyl-, S-phenyl ester-, S-phenyl ester is typically achieved through the reaction of phenyl isocyanate with Carbamothioic acid, methyl-, S-phenyl ester mercaptan in the presence of a base. The reaction yields the desired product along with some byproducts. The purity of the product can be improved through various purification techniques such as distillation or recrystallization.

Scientific Research Applications

Carbamothioic acid, Carbamothioic acid, methyl-, S-phenyl ester-, S-phenyl ester is used in various scientific research applications. It is commonly used as a carbamate protecting group in organic synthesis. It can also be used as a reagent in the preparation of other organic compounds. Additionally, carbamothioic acid, Carbamothioic acid, methyl-, S-phenyl ester-, S-phenyl ester has been studied for its potential use in the treatment of certain diseases such as cancer and Alzheimer's disease.

properties

IUPAC Name

S-phenyl N-methylcarbamothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-9-8(10)11-7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQONXIVTPCTNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)SC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80928879
Record name S-Phenyl hydrogen methylcarbonimidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamothioic acid, methyl-, S-phenyl ester

CAS RN

13509-39-2
Record name Carbamothioic acid, methyl-, S-phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013509392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Phenyl hydrogen methylcarbonimidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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